(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione
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Overview
Description
(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by a five-membered ring containing two nitrogen atoms and a double bond between the fourth and fifth carbon atoms. The presence of benzylidene and methylphenyl groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves the condensation of appropriate aldehydes with pyrazolidine-3,5-dione derivatives. One common method is the reaction of 4-methylbenzaldehyde with pyrazolidine-3,5-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or methylphenyl groups, leading to a variety of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of (4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolidine-3,5-dione: The parent compound without the benzylidene and methylphenyl groups.
4-benzylidene-1-phenylpyrazolidine-3,5-dione: Similar structure but with a phenyl group instead of a methylphenyl group.
Uniqueness
(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione is unique due to the presence of both benzylidene and methylphenyl groups, which enhance its reactivity and potential biological activity. These substituents also provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-17(21)15(16(20)18-19)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQGYLFIRQADEG-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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